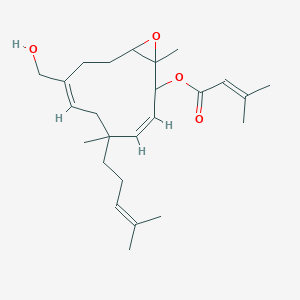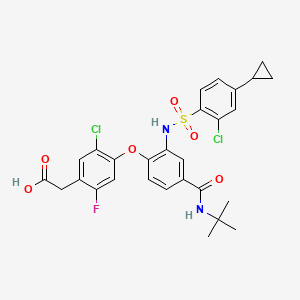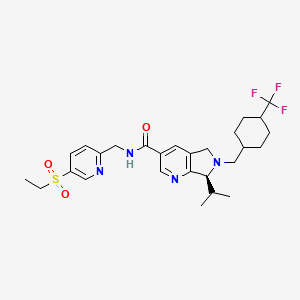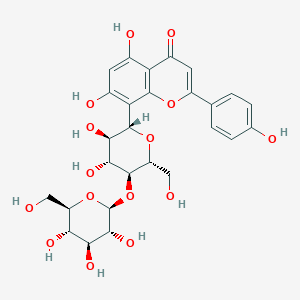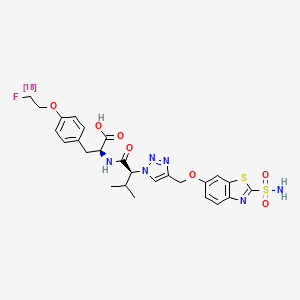![molecular formula C17H17FN4O2S B611759 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide CAS No. 1451994-10-7](/img/structure/B611759.png)
5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a carboxamide group (-CONH2), a methoxy group (-OCH3), and a fluorobenzyl group. The core structure of the molecule is a thieno[2,3-c]pyridazine ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thieno[2,3-c]pyridazine ring. This could potentially be achieved through a Diaza–Wittig reaction starting from 1,3-diketones . The other functional groups would then be added through subsequent reactions .Aplicaciones Científicas De Investigación
Treatment of Schizophrenia
VU0467485 has been evaluated as a preclinical candidate for the treatment of schizophrenia . It has shown promising results in reversing amphetamine-induced hyperlocomotion in rats .
Alzheimer’s Disease Research
The compound has potential applications in the research of Alzheimer’s disease. The promising clinical efficacy of xanomeline, an M1/M4-preferring agonist, in patients with Alzheimer’s disease has led to the development of M1- or M4-selective mAChR modulators .
Neurotransmitter Research
VU0467485 is used in the study of the action of the neurotransmitter acetylcholine in the central and peripheral nervous system .
Drug Discovery
The compound is used to facilitate drug discovery, particularly in the development of positron emission tomography (PET) ligands .
Imaging Muscarinic Acetylcholine Receptor Subtype 4
VU0467485 is used in the synthesis and preliminary evaluation of 11C-labeled PET ligands for imaging Muscarinic Acetylcholine Receptor Subtype 4 .
Synthetic Methods Evaluation
VU0467485 is used in the evaluation and advancement of synthetic methods. It is used in a standardized complex molecule diagnostic approach using collections of relevant drug-like molecules .
Mecanismo De Acción
Target of Action
The primary target of 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, also known as VU0467485, is the muscarinic acetylcholine receptor 4 (M4) . The M4 receptor is one of the five muscarinic receptors (M1-M5) that play crucial roles in various functions of the central and peripheral nervous system .
Mode of Action
VU0467485 acts as a positive allosteric modulator (PAM) of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. Specifically, VU0467485 potentiates the activity of acetylcholine at M4 with EC50s of 26.6 nM and 78.8 nM at rat and human M4 receptors, respectively . It shows selectivity for M4 over other human and rat muscarinic receptors (M1/2/3/5) .
Biochemical Pathways
The M4 receptor is part of the G protein-coupled receptor (GPCR) family. When acetylcholine binds to the M4 receptor, it triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decrease in cAMP levels, and modulation of potassium and calcium channels . The positive allosteric modulation by VU0467485 enhances these effects.
Pharmacokinetics
VU0467485 is described as being orally bioavailable and displays moderate to high penetration into the central nervous system (CNS) . In a pharmacokinetic study, VU0467485 treatment displayed a maximum concentration (Cmax) of 1.2 μM, an area under the curve (AUC) of 3.8 μM•h, and an elimination half-life (t1/2) of 4.2 hours .
Result of Action
The potentiation of M4 receptor activity by VU0467485 has been associated with antipsychotic-like activity . This is likely due to the role of M4 receptors in modulating dopaminergic neurotransmission, which is implicated in the pathophysiology of psychotic disorders .
Propiedades
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |
Q & A
Q1: How does VU0467485 interact with its target and what are the downstream effects?
A: VU0467485 acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].
Q2: What is known about the structure-activity relationship (SAR) of VU0467485?
A: While specific SAR data for VU0467485 is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of VU0467485 can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.
Q3: Have any radiolabeled versions of VU0467485 been developed and what are their potential applications?
A: Yes, researchers have successfully synthesized [¹¹C]-labeled VU0467485 and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.
Q4: What are the next steps in the research and development of VU0467485?
A4: While VU0467485 shows potential as a treatment for schizophrenia, further research is necessary. This includes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

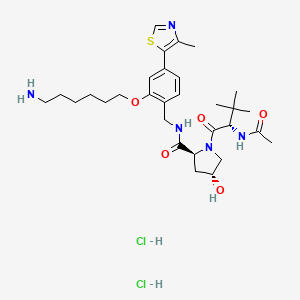

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)

